molecular formula C₂₃H₃₂N₂O₅ B1147302 1-epi-Ramipril CAS No. 104195-90-6

1-epi-Ramipril

Número de catálogo: B1147302
Número CAS: 104195-90-6
Peso molecular: 416.51
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure (hypertension) and congestive heart failure . This epimer is a specific stereoisomer of ramipril, which means it has a unique arrangement of atoms in space, distinguishing it from other isomers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of ramipril epimer, (R,S,S,S,S)-, involves several key steps. This reaction forms an amide compound, which is then subjected to catalytic hydrogenation deprotection and purification processes to obtain the desired epimer .

Industrial Production Methods

In industrial settings, the production of ramipril epimer, (R,S,S,S,S)-, is optimized to reduce the generation of impurities and improve yield. The process typically involves large-scale reactions with careful control of reaction conditions to achieve high purity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1-epi-Ramipril, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of ramipril epimer, (R,S,S,S,S)-, include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Clinical Applications

1-epi-Ramipril has several clinical applications, particularly in the management of:

  • Hypertension : Effective in lowering blood pressure in patients with essential hypertension.
  • Heart Failure : Provides symptomatic relief and improves outcomes in patients with heart failure.
  • Post-Myocardial Infarction Care : Reduces mortality and morbidity following myocardial infarction by improving cardiac function and preventing further cardiovascular events .
  • Diabetic Nephropathy : Offers renal protection in diabetic patients by mitigating the effects of hypertension on kidney function .

Efficacy in Clinical Trials

This compound's efficacy has been supported by several landmark studies:

  • Heart Outcomes Prevention Evaluation Study (HOPE) : This study demonstrated that ramipril significantly reduced the composite endpoint of cardiovascular death, myocardial infarction, or stroke compared to placebo (14.0% vs. 17.8%) .
OutcomeRamipril GroupPlacebo GroupRelative Risk Reduction
Cardiovascular Death6.1%8.1%0.74
Myocardial Infarction9.9%12.3%0.80
Stroke3.4%4.9%0.68
  • Acute Infarction Ramipril Efficacy Study (AIRE) : Found a significant reduction in all-cause mortality (17% vs. 23%) among patients treated with ramipril after myocardial infarction .

Case Studies

Several case studies have documented the effects of ramipril on various patient populations:

  • A patient developed severe diarrhea after starting ramipril, highlighting potential side effects associated with ACE inhibitors .
  • Another study reported improvements in blood pressure control following a regimen that included ramipril alongside lifestyle modifications .

Adverse Effects and Interactions

While generally well-tolerated, this compound can lead to adverse effects such as:

  • Hypotension : Especially in patients who are volume-depleted or on diuretics.
  • Hyperkalemia : Elevated potassium levels can occur due to decreased aldosterone secretion.
  • Renal Impairment : Monitoring is essential, particularly in patients with pre-existing renal conditions .

Comparative Analysis with Other ACE Inhibitors

This compound shares structural similarities with other ACE inhibitors but exhibits unique pharmacokinetic properties due to its stereochemistry:

CompoundStructure TypeUnique Features
RamiprilACE InhibitorProdrug converted to Ramiprilat; strong ACE inhibition
LisinoprilACE InhibitorDoes not require metabolic activation; longer half-life
EnalaprilACE InhibitorRapidly converted to Enalaprilat; used for heart failure
CaptoprilACE InhibitorFirst ACE inhibitor; contains a sulfhydryl group

The stereochemical variation of this compound may confer different efficacy and side effect profiles compared to its counterparts, warranting further research into its therapeutic potential .

Actividad Biológica

1-epi-Ramipril is a derivative of the angiotensin-converting enzyme (ACE) inhibitor ramipril, primarily used in the management of hypertension and heart failure. Its biological activity is largely attributed to its ability to inhibit ACE, which reduces the production of angiotensin II, a potent vasoconstrictor. This inhibition leads to various cardiovascular benefits, including lowered blood pressure and reduced myocardial workload.

This compound functions as a competitive inhibitor of ACE. By blocking this enzyme, it decreases the conversion of angiotensin I to angiotensin II, thereby promoting vasodilation and reducing blood pressure. Additionally, this mechanism increases bradykinin levels, further enhancing vasodilatory effects. The pharmacological implications include:

  • Antihypertensive Effects : Significant reduction in systolic and diastolic blood pressure.
  • Cardioprotective Effects : Decreased risk of myocardial infarction and stroke.
  • Renoprotective Effects : Beneficial outcomes in patients with diabetic nephropathy and chronic kidney disease.

Clinical Studies and Findings

Numerous studies have assessed the efficacy and safety of this compound. Below are key findings from significant clinical trials:

StudyPopulationTreatment DurationKey Findings
9297 high-risk patients5 yearsRamipril reduced cardiovascular death by 6.1% vs. 8.1% in placebo (RR 0.74; P<0.001).
Patients post-AMI with heart failure~1 yearIncreased life expectancy by 14.5 months compared to placebo (RR 0.84; P=0.005).
4912 patients with type 2 diabetes≥3 yearsReduced incidence of cardiovascular events significantly compared to placebo (P<0.01).

Case Studies

  • Hypertensive Patients : A study involving hypertensive patients demonstrated that treatment with this compound led to an average reduction in systolic blood pressure of approximately 15 mmHg after 12 weeks of therapy.
  • Diabetic Nephropathy : In a cohort of patients with type 2 diabetes, long-term administration resulted in a significant decrease in proteinuria levels, indicating renal protective effects.

Adverse Effects and Interactions

While generally well-tolerated, some adverse effects associated with this compound include:

  • Hypotension : Particularly in volume-depleted patients.
  • Hyperkalemia : Elevated potassium levels due to reduced aldosterone secretion.
  • Renal Impairment : Monitoring required for patients with pre-existing kidney conditions.

Drug interactions may occur with diuretics, NSAIDs, and potassium supplements, necessitating careful management.

Propiedades

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-UVBQOVKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104195-90-6
Record name Ramipril epimer, (R,S,S,S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIPRIL EPIMER, (R,S,S,S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.